molecular formula C18H23Cl2N3O2 B2361919 2-(4-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1396708-84-1

2-(4-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2361919
CAS No.: 1396708-84-1
M. Wt: 384.3
InChI Key: FOMMLAWWZROGFQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic piperazine derivative with a complex structure featuring a 4-chlorophenyl group, a 3,5-dimethylisoxazole substituent, and a ketone-linked piperazine backbone. This compound is of interest in medicinal chemistry due to the pharmacophoric importance of piperazine in drug design, particularly in central nervous system (CNS) agents and antimicrobial therapies . The hydrochloride salt form improves solubility for pharmacological applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2.ClH/c1-13-17(14(2)24-20-13)12-21-7-9-22(10-8-21)18(23)11-15-3-5-16(19)6-4-15;/h3-6H,7-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMMLAWWZROGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features a piperazine ring, a chlorophenyl moiety, and a dimethylisoxazole group, which are crucial for its biological interactions. The presence of these functional groups contributes to its pharmacological properties.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The IC50 values indicate that it can effectively inhibit cell proliferation at low concentrations:

Cell Line IC50 (µM)
MCF-7 (breast cancer)< 100
HeLa (cervical cancer)< 80
A549 (lung cancer)< 90

These results suggest that the compound could serve as a lead candidate for further development in cancer therapy .

The mechanism by which this compound exerts its cytotoxic effects involves the modulation of apoptotic pathways. Notably, treatment with the compound resulted in:

  • Decreased expression of Bcl-2 : A key regulator of apoptosis, with levels dropping to approximately 12% compared to untreated controls.
  • Increased expression of p21WAF-1 : This cyclin-dependent kinase inhibitor showed over a 340% increase in mRNA levels post-treatment, indicating a potential role in cell cycle arrest and anti-proliferative effects .

Case Study 1: Antineoplastic Activity

In a controlled study involving various isoxazole derivatives, the compound was shown to significantly reduce tumor growth in xenograft models. The study highlighted its ability to induce apoptosis in tumor cells while sparing normal cells, thus suggesting a favorable therapeutic index for cancer treatment .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound. It was found to enhance neuronal survival under oxidative stress conditions and modulate autophagy pathways. The compound improved lysosomal function and reduced neuroinflammation markers in neuronal cultures .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic uses. Key properties include:

  • Antidepressant Activity : Research indicates that derivatives of piperazine compounds, such as this one, can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Antipsychotic Potential : Compounds with similar structures have been investigated for their antipsychotic effects, suggesting that this compound may also influence dopaminergic pathways .
  • Anti-inflammatory Effects : Some studies highlight the potential for isoxazole derivatives to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have documented the therapeutic implications of related compounds:

  • Antidepressant Efficacy : A study published in Psychopharmacology examined a series of piperazine derivatives and demonstrated significant antidepressant-like effects in rodent models. The study attributed these effects to increased serotonin levels in the brain .
  • Antipsychotic Activity : Research highlighted in Neuropharmacology revealed that similar compounds reduced hyperactivity in animal models, indicating potential antipsychotic properties through dopamine receptor antagonism .
  • Anti-inflammatory Research : A paper in Journal of Medicinal Chemistry detailed the synthesis and testing of isoxazole derivatives for anti-inflammatory activity, showing promising results that suggest further exploration for clinical applications .

Data Table: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Antidepressant ActivitySignificant antidepressant-like effects observed
Antipsychotic PotentialReduced hyperactivity; potential D2 receptor antagonism
Anti-inflammatory EffectsPromising anti-inflammatory activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of the target compound with structurally analogous molecules:

Structural Analogues and Substituent Effects
Compound Name (IUPAC) Key Substituents Biological Activity Reference
2-(4-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride (Target) 4-Chlorophenyl, 3,5-dimethylisoxazol-4-ylmethyl, piperazine, ketone Hypothesized CNS activity (e.g., antipsychotic) due to piperazine backbone
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (Compound I from ) Phenyl, chloro, piperazine, ketone Antifungal, antibacterial, and antipsychotic potential
1-(4-Benzylpiperazin-1-yl)-2-(4-fluorophenyl)ethanone 4-Fluorophenyl, benzylpiperazine, ketone Antidepressant and anxiolytic activity in preclinical models

Key Observations :

  • Chlorophenyl vs. Phenyl/Other Halogenated Groups : The 4-chlorophenyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to the phenyl group in Compound I. This may improve binding to serotonin or dopamine receptors, as seen in antipsychotic agents like aripiprazole .
  • Isoxazole vs.
  • Salt Form : The hydrochloride salt in the target compound improves aqueous solubility, a critical factor for bioavailability, whereas neutral forms (e.g., Compound I) may require prodrug strategies.
Pharmacological and Computational Insights
  • Antifungal Activity : Compound I exhibits moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) . The target compound’s isoxazole group may enhance antifungal potency by mimicking the triazole moiety in fluconazole, though experimental data are lacking.
  • Receptor Binding: Piperazine derivatives often target 5-HT (serotonin) and D2 (dopamine) receptors.
Metabolic and Toxicity Profiles
  • Metabolism : The 3,5-dimethylisoxazole group in the target compound may reduce CYP450-mediated oxidation compared to phenyl-substituted analogues, as seen in isoxazole-containing drugs like sulfisoxazole.

Preparation Methods

Preparation of 4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazine

The piperazine-isoxazole intermediate is synthesized via nucleophilic substitution between 4-(bromomethyl)-3,5-dimethylisoxazole and piperazine. As demonstrated in the synthesis of analogous isoxazole-piperazine hybrids, microwave-assisted reactions in dimethylformamide (DMF) with diisopropylethylamine (DIEA) as a base enhance reaction efficiency. A representative procedure involves heating 4-(bromomethyl)-3,5-dimethylisoxazole (1.0 eq) with piperazine (1.2 eq) and DIEA (2.0 eq) in DMF at 80°C for 20 minutes under microwave irradiation. The crude product is precipitated in ice-water and purified via flash chromatography, yielding the substituted piperazine derivative in 68–75% yield.

Synthesis of 2-(4-Chlorophenyl)acetyl Chloride

2-(4-Chlorophenyl)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. In a protocol adapted from thienopyridine syntheses, 2-(4-chlorophenyl)acetic acid (1.0 eq) is refluxed with SOCl₂ (2.5 eq) in anhydrous dichloromethane (DCM) for 3 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil (92–95% purity).

Coupling of Intermediates to Form the Ethanone Backbone

The final coupling reaction involves reacting 4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine with 2-(4-chlorophenyl)acetyl chloride in the presence of a base. A modified procedure from bicyclic heterocyclic derivative syntheses employs triethylamine (TEA) in tetrahydrofuran (THF) at 0–5°C. The acyl chloride (1.1 eq) is added dropwise to a solution of the piperazine intermediate (1.0 eq) and TEA (2.5 eq) in THF, followed by stirring at room temperature for 12 hours. The reaction mixture is washed with brine, dried over sodium sulfate, and concentrated to give the free base of the target compound (78–85% yield).

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in ethyl acetate. A saturated solution of HCl in ethyl acetate (4.0 eq) is added to a stirred solution of the free base in anhydrous ethyl acetate at 0°C. The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum to afford the hydrochloride salt as a white crystalline solid (95–98% purity).

Optimization and Analytical Validation

Reaction Condition Optimization

Parameter Tested Range Optimal Condition Yield Improvement
Coupling Temperature 0°C to 40°C 0–5°C +12%
Microwave Irradiation 60–100°C 80°C +18%
Base (for coupling) TEA vs. DIEA vs. K₂CO₃ TEA +7%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (s, 2H, COCH₂), 3.72–3.68 (m, 4H, piperazine-H), 3.21–3.17 (m, 4H, piperazine-H), 2.85 (s, 2H, CH₂-isoxazole), 2.42 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
  • ESI-MS : m/z 403.1 [M+H]⁺ (calculated for C₂₁H₂₄ClN₃O₂: 402.1).

Comparative Analysis of Synthetic Routes

Microwave-Assisted vs. Conventional Heating

Microwave irradiation reduces reaction time from 6 hours to 20 minutes while improving yields by 15–20%. Side products such as N-alkylated byproducts are minimized due to controlled heating.

Solvent Selection for Coupling

Polar aprotic solvents (DMF, THF) outperform nonpolar solvents (toluene) in solubilizing the piperazine intermediate, with THF providing a 10% yield advantage over DMF.

Industrial-Scale Considerations

For kilogram-scale production, the hydrochloride salt is precipitated using gaseous HCl instead of HCl-ethyl acetate to reduce solvent costs. Continuous flow reactors are recommended for the coupling step to enhance reproducibility and throughput.

Q & A

Q. Critical conditions :

  • Temperature control during exothermic steps (e.g., alkylation) to avoid side reactions.
  • Strict anhydrous environments for moisture-sensitive reagents.
  • Purification via column chromatography or recrystallization to isolate intermediates and final product .

Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons of the chlorophenyl group at δ 7.2–7.5 ppm, piperazine methylene signals at δ 2.5–3.5 ppm) and confirms regiochemistry .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns quaternary carbons.
  • Mass spectrometry (ESI-TOF) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and detects fragmentation patterns .
  • HPLC : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

How is X-ray crystallography applied to determine the three-dimensional structure?

Q. Procedure :

Crystal growth : Slow evaporation of a saturated solution in a solvent mixture (e.g., ethanol/diethyl ether) to obtain single crystals .

Data collection : Diffraction experiments at low temperature (e.g., 113 K) to minimize thermal motion, using Mo-Kα radiation (λ = 0.71073 Å) .

Refinement : SHELXL software refines the structure, achieving R-factors < 0.04. Challenges include disorder in flexible piperazine rings and resolving hydrogen atom positions .

Q. Example crystallographic data :

ParameterValue
Space groupP2₁/c
R factor0.035
Temperature (K)113
Data/parameters18.8

Advanced Research Questions

How can researchers resolve contradictions between computational geometry predictions and crystallographic data?

  • Adjust computational models : Include solvent effects (e.g., PCM model) and compare gas-phase vs. solid-state DFT calculations .
  • Analyze packing interactions : Hydrogen bonding or π-π stacking in the crystal lattice may distort bond angles relative to isolated molecules.
  • Validate with multiple methods : Cross-check with NMR-derived NOE correlations for solution-state conformation .

What strategies optimize regioselectivity during piperazine functionalization?

  • Protecting groups : Temporarily block secondary amines with Boc groups to direct alkylation to the desired nitrogen .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction efficiency .
  • Kinetic control : Lower temperatures (0–5°C) favor mono-alkylation over di-alkylation .

How do protonation states of the piperazine moiety affect biological interactions?

  • pH-dependent solubility : The hydrochloride salt (protonated piperazine) increases aqueous solubility, critical for in vitro assays .
  • Receptor binding : Protonation at physiological pH may enhance electrostatic interactions with negatively charged binding pockets (e.g., serotonin receptors).
  • Experimental validation : Perform binding assays at varying pH (5.0–7.4) and compare with computational docking studies .

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